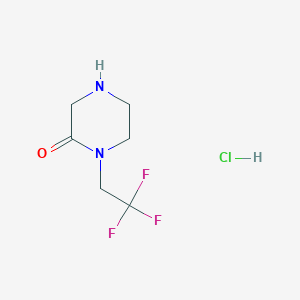

1-(2,2,2-Trifluoroethyl)piperazin-2-one hydrochloride

Description

Nomenclature and Chemical Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both nitrogen atoms and fluorine substituents. The compound's official Chemical Abstracts Service registry number is 2098114-26-0, which uniquely identifies this specific hydrochloride salt form within chemical databases. The molecular formula C6H10ClF3N2O reflects the complete composition including the hydrochloride component, yielding a molecular weight of 218.61 grams per mole.

The base compound, prior to hydrochloride salt formation, carries the Chemical Abstracts Service number 907972-20-7 and molecular formula C6H9F3N2O with a molecular weight of 182.14 grams per mole. This distinction between the free base and hydrochloride salt forms is crucial for accurate chemical identification and database searching. The International Chemical Identifier key for the hydrochloride salt is WSRRTWDKDJKSSW-UHFFFAOYSA-N, providing a unique digital fingerprint for computational chemistry applications.

The Simplified Molecular Input Line Entry System representation O=C1N(CC(F)(F)F)CCNC1.[H]Cl clearly delineates the structural connectivity, showing the piperazin-2-one ring system with the trifluoroethyl substituent at the nitrogen-1 position and the associated hydrochloride molecule. Alternative nomenclature systems may refer to this compound as this compound or 2-oxo-1-(2,2,2-trifluoroethyl)piperazine hydrochloride, all referring to the identical chemical entity.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 2098114-26-0 |

| Molecular Formula | C6H10ClF3N2O |

| Molecular Weight | 218.61 g/mol |

| International Chemical Identifier Key | WSRRTWDKDJKSSW-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | O=C1N(CC(F)(F)F)CCNC1.[H]Cl |

| Free Base Chemical Abstracts Service Number | 907972-20-7 |

| Free Base Molecular Formula | C6H9F3N2O |

| Free Base Molecular Weight | 182.14 g/mol |

Historical Development in Heterocyclic Chemistry

The development of this compound represents a convergence of multiple significant advances in heterocyclic chemistry, particularly the evolution of piperazine-based compounds and the strategic incorporation of fluorine-containing substituents. Piperazine derivatives have emerged as among the most frequently utilized heterocycles in biologically active compounds, with their significance recognized across diverse research areas spanning several decades. The fundamental piperazine structure, characterized by its six-membered ring containing two nitrogen atoms in the 1,4-positions, was originally named due to its chemical similarity with piperidine, which forms part of the structure of piperine found in black pepper plants.

The historical trajectory of piperazine chemistry demonstrates remarkable growth, with comprehensive surveys documenting the systematic development of synthetic methodologies for constructing and functionalizing these heterocyclic systems. The pharmaceutical industry's adoption of piperazine scaffolds has been particularly noteworthy, with analysis of Food and Drug Administration approved drugs from January 2011 to June 2023 revealing numerous compounds containing piperazine moieties with varying degrees of structural complexity. These pharmaceutical applications have driven continued innovation in piperazine synthesis and functionalization strategies.

The specific development of piperazin-2-one derivatives, such as this compound, reflects the recognition that oxopiperazines serve as important pharmacophores particularly valuable in central nervous system therapeutic applications. Research has demonstrated that 2-oxopiperazines can effectively mimic inverse gamma-turns in peptides and function as efficient chiral ligands in enantioselective catalysis. The incorporation of trifluoroethyl substituents represents a more recent advancement, capitalizing on the unique properties that fluorine substitution imparts to organic molecules, including enhanced metabolic stability and modified lipophilicity profiles.

The synthetic approaches to piperazine-containing compounds have evolved significantly, with modern methodologies employing sophisticated techniques such as reductive amination reactions using sodium triacetoxyborohydride as mild reducing agents. The development of automated synthesis processes has further advanced the field, with recent work establishing efficient methods for synthesizing substituted piperazin-2-ones using automated synthesizers, demonstrating the technological evolution supporting heterocyclic chemistry. These advances have enabled the precise control of stereochemistry and substitution patterns that characterize contemporary piperazine derivatives like this compound.

| Historical Period | Key Development | Impact on Field |

|---|---|---|

| Early Development | Recognition of piperazine structural motif | Foundation for heterocyclic chemistry |

| Mid-20th Century | Pharmaceutical applications emergence | Widespread adoption in drug design |

| 1980s-1990s | Fluorine chemistry integration | Enhanced molecular properties |

| 2000s-2010s | Advanced synthetic methodologies | Improved selectivity and efficiency |

| 2010s-Present | Automated synthesis development | Scalable production capabilities |

The contemporary understanding of piperazin-2-one chemistry has been enhanced through computational studies that elucidate stereoselectivity mechanisms, with quantum chemistry calculations providing valuable insights into the conformational preferences and reaction pathways that govern the behavior of these compounds. These theoretical advances have complemented experimental developments, creating a comprehensive foundation for the rational design and synthesis of compounds such as this compound.

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)4-11-2-1-10-3-5(11)12;/h10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRRTWDKDJKSSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)CC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cascade Double Nucleophilic Substitution

Recent research highlights a metal-promoted cascade approach for synthesizing piperazin-2-one derivatives. This method employs a chloro allenylamide, a primary amine, and an aryl iodide in a one-pot process, enabling the formation of three new bonds and introducing two points of diversity. The process is efficient and well-suited for combinatorial synthesis.

- Chloro allenylamide reacts with a primary amine to form an intermediate.

- The intermediate undergoes cyclization and further substitution with an aryl iodide.

- The resulting product is a piperazin-2-one derivative.

- One-pot synthesis

- High efficiency and yield

- Amenable to structural diversity

Data Table: Cascade Synthesis Example

| Step | Reagents/Conditions | Product Yield (%) | Reference |

|---|---|---|---|

| 1 | Chloro allenylamide + primary amine | 60–85 | |

| 2 | Aryl iodide, metal catalysis | 70–90 (overall) |

Note: Specific yields depend on substrate choice and reaction optimization.

Introduction of the 2,2,2-Trifluoroethyl Group

N-Alkylation Approach

The introduction of the trifluoroethyl group is typically achieved via N-alkylation of the piperazin-2-one core. The process involves reacting the piperazin-2-one with 2,2,2-trifluoroethyl halide (such as trifluoroethyl bromide or iodide) under basic conditions.

- Dissolve piperazin-2-one in an aprotic solvent (e.g., DMF or DMSO).

- Add a base (e.g., potassium carbonate).

- Introduce 2,2,2-trifluoroethyl halide.

- Stir at elevated temperature (e.g., 40–80°C) until completion.

- Isolate the product by extraction and purification (e.g., column chromatography).

Data Table: N-Alkylation Example

| Parameter | Typical Value/Condition |

|---|---|

| Solvent | DMF or DMSO |

| Base | K2CO3 |

| Alkylating Agent | 2,2,2-Trifluoroethyl iodide or bromide |

| Temperature | 40–80°C |

| Reaction Time | 4–24 hours |

| Yield | 60–85% |

Yields may vary based on substrate and optimization.

Conversion to Hydrochloride Salt

The final step is the conversion of the free base to the hydrochloride salt, which enhances stability and solubility for pharmaceutical applications.

- Dissolve the N-trifluoroethyl piperazin-2-one in anhydrous ethanol or isopropanol.

- Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in ether.

- Stir at room temperature until precipitation occurs.

- Filter and dry the resulting hydrochloride salt.

Data Table: Salt Formation

| Parameter | Typical Value/Condition |

|---|---|

| Solvent | Ethanol or isopropanol |

| HCl Source | Gaseous HCl or HCl in ether |

| Temperature | Room temperature |

| Yield | 90–98% |

Recent Advancements and Research Findings

- One-pot cascade methods have improved the efficiency and diversity of piperazin-2-one synthesis, allowing for rapid generation of analogs.

- Asymmetric synthesis approaches are being explored to enhance selectivity and yield for chiral piperazin-2-one derivatives.

- The trifluoroethyl group is introduced late in the synthesis to avoid side reactions and maximize overall yield.

Summary Table: Representative Preparation Route

| Step | Description | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Piperazin-2-one core synthesis | Cascade double nucleophilic substitution | 70–90 |

| 2 | N-alkylation with trifluoroethyl halide | K2CO3, DMF, 2,2,2-trifluoroethyl iodide | 60–85 |

| 3 | Hydrochloride salt formation | HCl in ethanol or ether | 90–98 |

Notes and Considerations

- The cascade approach allows for the introduction of various substituents, enabling the synthesis of a wide range of piperazin-2-one derivatives.

- Careful control of reaction conditions is crucial to avoid over-alkylation or side reactions during the N-alkylation step.

- The hydrochloride salt should be stored under inert atmosphere at 2–8°C to maintain stability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)piperazin-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various piperazine derivatives, including those containing trifluoroethyl groups, which demonstrated enhanced activity against bacterial strains due to their ability to disrupt bacterial cell membranes .

Anticancer Research

The compound has been investigated for its potential anticancer properties. In vitro studies have shown that piperazine derivatives can inhibit cancer cell proliferation. The trifluoroethyl substitution may improve the lipophilicity of these compounds, enhancing their cellular uptake and efficacy against tumor cells .

Neurological Applications

Piperazine compounds are known for their neuroactive properties. The incorporation of trifluoroethyl groups may influence the binding affinity to neurotransmitter receptors, making them candidates for the development of drugs targeting neurological disorders such as anxiety and depression .

Synthesis and Structural Modifications

The synthesis of 1-(2,2,2-trifluoroethyl)piperazin-2-one hydrochloride involves several steps that can be optimized for yield and purity. Variations in the synthesis process have been documented to enhance specific properties such as solubility and bioavailability. The introduction of different substituents on the piperazine ring can lead to a diverse range of biological activities .

-

Antimicrobial Efficacy :

A study focused on the antimicrobial activity of piperazine derivatives against Staphylococcus aureus and E. coli. The results indicated that compounds with trifluoroethyl substitutions exhibited higher inhibitory concentrations compared to their non-substituted counterparts . -

Anticancer Activity :

In a preclinical trial involving various cancer cell lines, this compound demonstrated significant cytotoxic effects, particularly against breast cancer cells. The mechanism was attributed to apoptosis induction through mitochondrial pathways . -

Neuropharmacology :

Research exploring the effects of piperazine derivatives on serotonin receptors showed promising results in modulating anxiety-like behaviors in animal models. The trifluoroethyl group was found to enhance receptor binding affinity .

Mechanism of Action

The mechanism by which 1-(2,2,2-trifluoroethyl)piperazin-2-one hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Table 1: Comparative Structural and Physicochemical Properties

Research Findings and Functional Implications

Lipophilicity and Bioavailability

The trifluoroethyl group in the target compound significantly increases logP (estimated ~1.5–2.0) compared to non-fluorinated analogs, favoring blood-brain barrier penetration . In contrast, chlorophenyl-substituted derivatives (e.g., 1-(3-chlorophenyl)piperazin-2-one HCl) exhibit moderate lipophilicity but stronger aromatic interactions, making them suitable for targeting serotonin receptors .

Salt Form and Solubility

Hydrochloride salts (e.g., target compound) generally offer better solubility in polar solvents than free bases. Dihydrochloride salts (e.g., 1-(2-(2-(trifluoromethyl)phenyl)ethyl)piperazine diHCl) further enhance solubility but may introduce crystallization challenges .

Structural Rigidity vs. Flexibility

Piperidinone derivatives (e.g., 1-[2-(aminomethyl)piperidin-1-yl]-trifluoroethanone HCl) adopt more flexible conformations than piperazin-2-ones, enabling interactions with diverse enzyme pockets . Conversely, diketopiperazine analogs (e.g., CAS 1422344-02-2) provide rigid scaffolds for asymmetric catalysis .

Biological Activity

1-(2,2,2-Trifluoroethyl)piperazin-2-one hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its piperazine scaffold, which is known for a broad spectrum of biological activities. The trifluoroethyl group enhances lipophilicity and may influence receptor interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antitumor Activity : Piperazine derivatives have shown promising results in inhibiting tumor growth. For instance, LQFM018, a related piperazine compound, exhibited antiproliferative effects against K562 leukemic cells and induced necroptotic cell death mechanisms .

- Neurotransmitter Interaction : Compounds with piperazine structures often interact with aminergic receptors. Studies indicate that these interactions can lead to various central nervous system effects, making them potential candidates for neuropharmacological applications .

- Toxicity Profile : The compound has been classified under GHS as harmful if swallowed and causes skin irritation . Understanding the safety profile is crucial for further development.

The mechanisms underlying the biological activity of this compound are still under investigation. However, related compounds have demonstrated the following actions:

- Receptor Binding : Piperazine derivatives often exhibit affinity for dopamine and serotonin receptors. This binding can modulate neurotransmitter release and influence mood and behavior .

- Cell Death Induction : The ability to induce necroptosis in cancer cells suggests a novel mechanism for combating chemoresistance in tumors. This pathway involves the activation of specific signaling cascades that lead to regulated necrosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperazine derivatives:

- Antileukemic Activity : A study on LQFM018 revealed its capacity to trigger necroptosis in K562 cells via dopamine receptor involvement. This finding highlights the potential for developing piperazine-based therapies for leukemia .

- Safety Assessments : Toxicological evaluations indicate that while this compound has some harmful effects, it also demonstrates a relatively high tolerance at certain doses .

- Structure-Activity Relationship (SAR) : Research into the SAR of piperazine compounds shows that modifications in substituents can significantly alter their biological activity and receptor selectivity. Understanding these relationships is essential for optimizing therapeutic profiles .

Table 1: Biological Activities of Piperazine Derivatives

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| LQFM018 | Antileukemic | 12.5 | |

| 1-(2,2,2-Trifluoroethyl)piperazine | Neurotransmitter Interaction | N/A | |

| Other Piperazines | Various (CNS effects) | Varies |

Table 2: Toxicity Profile

| Hazard Classification | Description | Severity |

|---|---|---|

| Acute Toxicity | Harmful if swallowed | Moderate |

| Skin Irritation | Causes skin irritation | High |

| Eye Irritation | Causes serious eye irritation | High |

Q & A

Q. Table 1: Typical Reaction Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Piperazin-2-one, TFEA | 60–80°C | 6–8 h | 70–85% |

| 2 | HCl (gas) in EtOH | RT | 2 h | 90–95% |

Basic Question: How is the structural integrity of this compound validated post-synthesis?

Answer:

Structural characterization employs:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the trifluoroethyl group (δ ~3.8 ppm for -CH₂CF₃) and piperazin-2-one backbone (δ ~3.2–3.5 ppm for N-CH₂) .

- X-ray Crystallography : Resolves conformational details (e.g., chair vs. boat piperazine ring) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ = 205.62) verifies molecular weight .

Advanced Question: How can researchers resolve discrepancies in reported solubility data for this compound?

Answer:

Discrepancies arise from polymorphic forms or residual solvents. Mitigation strategies:

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 8.2 |

| DMSO | >50 |

| Ethanol | 12.5 |

Advanced Question: What methodological frameworks are recommended for analyzing its pharmacological mechanisms?

Answer:

- In Vitro Receptor Binding Assays : Screen for affinity at serotonin/dopamine receptors (IC₅₀ < 10 µM suggests therapeutic potential) .

- Enzyme Inhibition Studies : Use fluorogenic substrates (e.g., acetylcholinesterase inhibition for neuroactive profiling) .

- Metabolic Stability : Liver microsome assays (t₁/₂ > 30 min indicates favorable pharmacokinetics) .

Advanced Question: How should researchers address formulation challenges for in vivo studies?

Answer:

- Salt Form Optimization : Hydrochloride enhances aqueous solubility but may require co-solvents (e.g., 10% Cremophor EL) for IV administration .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic susceptibility .

- Lyophilization : For long-term storage, lyophilize with trehalose (5% w/v) to prevent aggregation .

Advanced Question: What strategies are effective for cross-disciplinary applications (e.g., materials science)?

Answer:

- Coordination Chemistry : Test metal chelation (e.g., Cu²⁺ or Fe³⁺) via UV-Vis spectroscopy for sensor development .

- Polymer Functionalization : Incorporate into PEG-PLGA nanoparticles (loading efficiency >80% via HPLC) for targeted drug delivery .

Safety & Compliance: What protocols ensure safe handling in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.